molecular formula C25H26N4O4S B11600656 4-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide

4-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide

Cat. No.: B11600656
M. Wt: 478.6 g/mol
InChI Key: NZUKSXFKPWDIMD-UHFFFAOYSA-N
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Description

4-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is functionalized with various groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, it can act as a ligand in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for drug design and development, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the sulfonamide group is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The combination of the quinoline core with the sulfonamide group enhances its potential as a versatile compound in various fields of research.

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

4-[2-amino-3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinolin-1-yl]benzenesulfonamide

InChI

InChI=1S/C25H26N4O4S/c1-25(2)12-20-23(21(30)13-25)22(15-4-8-17(33-3)9-5-15)19(14-26)24(27)29(20)16-6-10-18(11-7-16)34(28,31)32/h4-11,22H,12-13,27H2,1-3H3,(H2,28,31,32)

InChI Key

NZUKSXFKPWDIMD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=C(C=C4)OC)C(=O)C1)C

Origin of Product

United States

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